Lacidipine-d10
Overview
Description
Lacidipine-d10 is a deuterated form of lacidipine, a lipophilic dihydropyridine calcium antagonist. Lacidipine is primarily used as an antihypertensive agent due to its ability to dilate peripheral arterioles and reduce blood pressure. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of lacidipine .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lacidipine-d10 is synthesized by incorporating deuterium atoms into the lacidipine molecule. This process typically involves the use of deuterated reagents and solvents. One common method is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the lacidipine molecule are replaced with deuterium atoms under specific conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using deuterated reagents. The process includes several steps such as:
- Dissolving lacidipine in a deuterated solvent.
- Adding a deuterated catalyst to facilitate the exchange reaction.
- Purifying the product through crystallization or chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Lacidipine-d10 undergoes various chemical reactions, including:
Oxidation: Lacidipine can be oxidized at the glassy carbon electrode, producing a well-defined voltammetric peak.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Hydrogen atoms in lacidipine can be substituted with deuterium atoms to form this compound.
Common Reagents and Conditions
Oxidation: Aqueous-alcoholic solutions and glassy carbon electrodes are commonly used.
Substitution: Deuterated reagents and solvents are used for hydrogen-deuterium exchange reactions.
Major Products
The major product of these reactions is this compound, which retains the pharmacological properties of lacidipine but with altered pharmacokinetics due to the presence of deuterium atoms .
Scientific Research Applications
Lacidipine-d10 is used extensively in scientific research, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of lacidipine.
Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites.
Biological Studies: Examining the effects of lacidipine on various biological systems, including its role in reducing endothelial dysfunction and inflammation
Medical Research: Exploring its potential therapeutic applications beyond hypertension, such as in ulcerative colitis.
Mechanism of Action
Lacidipine-d10, like lacidipine, blocks voltage-dependent L-type calcium channels, preventing the transmembrane calcium influx. This action leads to vasodilation and a reduction in total peripheral vascular resistance, thereby lowering blood pressure. Additionally, lacidipine exhibits antioxidant activity, which helps reduce endothelial dysfunction induced by oxidative stress .
Comparison with Similar Compounds
Lacidipine-d10 is compared with other dihydropyridine calcium antagonists such as:
- Amlodipine
- Nifedipine
- Felodipine
Uniqueness
This compound is unique due to its deuterated nature, which provides distinct advantages in pharmacokinetic studies. It has a longer duration of action and greater antioxidant activity compared to other dihydropyridine calcium antagonists .
Similar Compounds
- Amlodipine : Another long-acting dihydropyridine calcium antagonist used to treat hypertension.
- Nifedipine : Known for its rapid onset of action but shorter duration compared to lacidipine.
- Felodipine : Similar to lacidipine but with different pharmacokinetic properties .
Properties
IUPAC Name |
bis(1,1,2,2,2-pentadeuterioethyl) 2,6-dimethyl-4-[2-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]phenyl]-1,4-dihydropyridine-3,5-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33NO6/c1-8-31-24(29)21-16(3)27-17(4)22(25(30)32-9-2)23(21)19-13-11-10-12-18(19)14-15-20(28)33-26(5,6)7/h10-15,23,27H,8-9H2,1-7H3/b15-14+/i1D3,2D3,8D2,9D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQPCPXONLDCMU-HBSDPXTRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C=CC(=O)OC(C)(C)C)C(=O)OCC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC(=O)C1=C(NC(=C(C1C2=CC=CC=C2/C=C/C(=O)OC(C)(C)C)C(=O)OC([2H])([2H])C([2H])([2H])[2H])C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80662049 | |
Record name | Bis[(~2~H_5_)ethyl] 4-{2-[(1E)-3-tert-butoxy-3-oxoprop-1-en-1-yl]phenyl}-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80662049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185245-62-8 | |
Record name | Bis[(~2~H_5_)ethyl] 4-{2-[(1E)-3-tert-butoxy-3-oxoprop-1-en-1-yl]phenyl}-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80662049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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